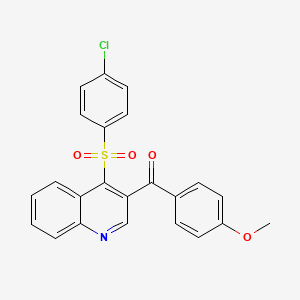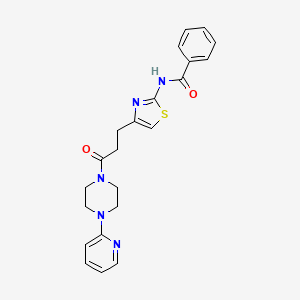![molecular formula C14H11ClN4O4S B2671288 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide CAS No. 2034603-63-7](/img/structure/B2671288.png)
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide is a synthetic compound notable for its intricate molecular structure. This compound is characterized by the presence of chlorine, hydroxyl, and multiple oxo groups integrated into a thieno[3,2-d]pyrimidine skeleton, connected to a nicotinamide moiety. It is used in various scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide typically involves the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: : This is generally achieved via a multi-step reaction involving thiophene and cyanamide derivatives under acidic or basic conditions, followed by cyclization and oxidation reactions.
Introduction of Chloro and Hydroxyl Groups: : Halogenation is carried out using chlorinating agents like thionyl chloride. Hydroxyl groups are typically introduced via nucleophilic substitution reactions.
Linking to Nicotinamide Moiety: : This step involves the coupling of the thieno[3,2-d]pyrimidine core with a nicotinamide precursor under amide-bond forming conditions, often utilizing coupling reagents like EDCI or HATU.
Industrial Production Methods
The industrial production of this compound would necessitate large-scale synthetic methods, typically employing:
Continuous flow reactors for efficiency.
Catalysts to optimize reaction conditions and yields.
Enhanced purification techniques like chromatography and crystallization to ensure high-purity output.
化学反应分析
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide undergoes several types of chemical reactions:
Oxidation
Oxidation of the hydroxyl group can lead to the formation of corresponding ketones or carboxylic acids. Common reagents include PCC, DMSO, or Jones reagent.
Reduction
Reduction reactions often target the oxo groups, converting them to hydroxyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution
The chlorine atom can be substituted by nucleophiles (like amines or alcohols) in nucleophilic substitution reactions, often requiring polar aprotic solvents like DMF or DMSO and heating.
Major Products
The major products from these reactions include various hydroxylated or aminated derivatives, ketones, and acids, each exhibiting unique properties that can be further exploited in research and applications.
科学研究应用
Chemistry
This compound is studied for its complex reactivity patterns, aiding in understanding reaction mechanisms and synthesis of related structures.
Biology
In biological research, it serves as a probe for studying enzyme activities, particularly those related to nicotinamide and thieno[3,2-d]pyrimidine pathways.
Medicine
Potential therapeutic applications are explored, including antiviral and anticancer activities, thanks to its ability to interact with nucleic acids and enzymes.
Industry
The compound finds applications in the development of specialty chemicals and materials due to its stability and reactivity profile.
作用机制
The biological effects of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide are mediated through:
Molecular Targets: : Enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Pathways: : Disruption of DNA/RNA synthesis and repair pathways, leading to inhibition of cellular proliferation in target cells.
相似化合物的比较
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide can be compared with compounds like:
5-fluoro-2'-deoxyuridine: : Another thieno[3,2-d]pyrimidine derivative, differing in the halogen present.
Nicotinamide riboside: : A compound with a similar nicotinamide structure but differing significantly in the thieno[3,2-d]pyrimidine component.
6-chloronicotinamide: : Similar in the nicotinamide scaffold and halogen presence, but lacks the thieno[3,2-d]pyrimidine framework.
The uniqueness of this compound lies in its combined structural features, allowing for distinct reactivity and interaction profiles that make it valuable in research and potential therapeutic applications.
属性
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O4S/c15-8-5-7(6-17-12(8)21)11(20)16-2-3-19-13(22)10-9(1-4-24-10)18-14(19)23/h1,4-6H,2-3H2,(H,16,20)(H,17,21)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLAIATURTZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)



![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2671216.png)

![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
![2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2671228.png)
